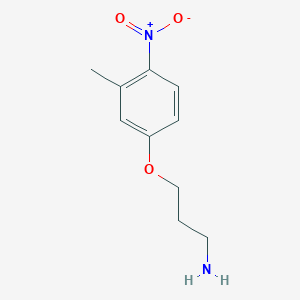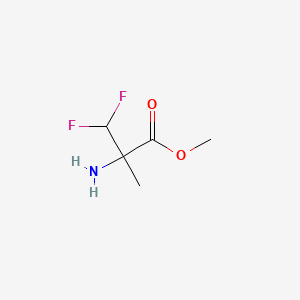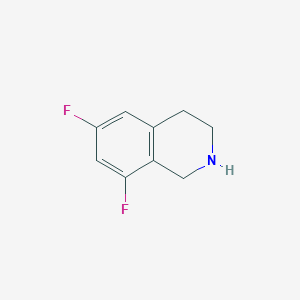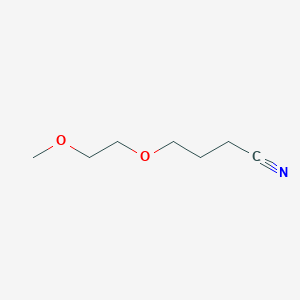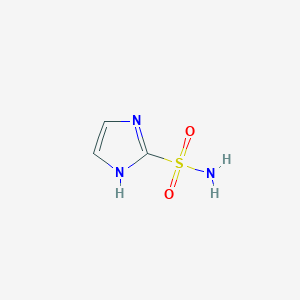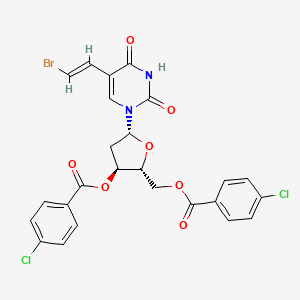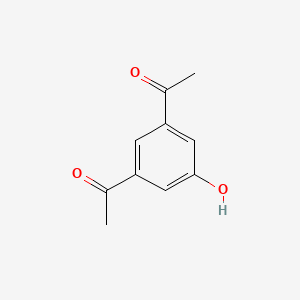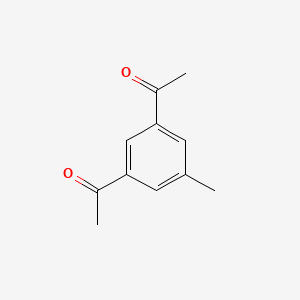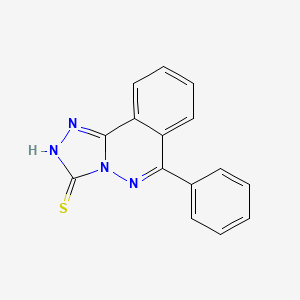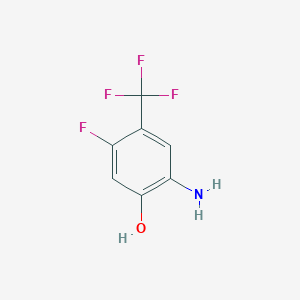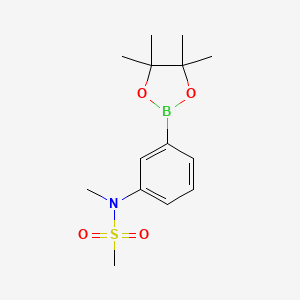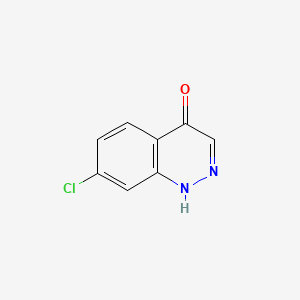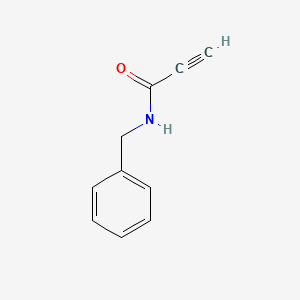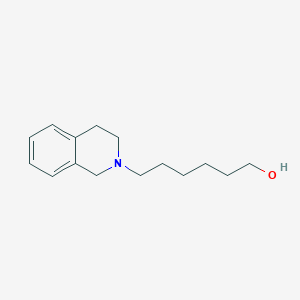
6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol
概要
説明
6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol is an organic compound that features a hexanol chain attached to a dihydroisoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol typically involves the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Reduction to Dihydroisoquinoline: The isoquinoline ring is then reduced to dihydroisoquinoline using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Attachment of the Hexanol Chain: The hexanol chain can be introduced through a nucleophilic substitution reaction, where the dihydroisoquinoline is reacted with a suitable alkyl halide (e.g., 6-bromohexanol) in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly at the dihydroisoquinoline ring, using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl₂), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde
Reduction: Formation of fully reduced isoquinoline derivatives
Substitution: Formation of alkyl halides or other substituted derivatives
科学的研究の応用
Chemistry
In chemistry, 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of isoquinoline derivatives with biological targets. It may also serve as a starting point for the development of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, materials, and polymers. Its functional groups allow for modifications that can enhance the properties of industrial products.
作用機序
The mechanism of action of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The dihydroisoquinoline ring can mimic the structure of natural ligands, allowing the compound to modulate biological pathways. The hexanol chain may also contribute to the compound’s overall activity by affecting its solubility, permeability, and binding affinity.
類似化合物との比較
Similar Compounds
6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexanoic acid: Similar structure with a carboxylic acid group instead of a hydroxyl group.
6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-amine: Similar structure with an amine group instead of a hydroxyl group.
6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-thiol: Similar structure with a thiol group instead of a hydroxyl group.
Uniqueness
6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol is unique due to the presence of both the dihydroisoquinoline ring and the hexanol chain. This combination of structural features allows for diverse chemical reactivity and potential biological activity. The hydroxyl group provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
特性
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)hexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c17-12-6-2-1-5-10-16-11-9-14-7-3-4-8-15(14)13-16/h3-4,7-8,17H,1-2,5-6,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKCMIBKSSNORG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518187 | |
| Record name | 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88014-18-0 | |
| Record name | 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


